7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-4-2-3-5-9(8)14)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCOCZOGKEENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring fused with a pyrimidine ring and includes a fluorophenyl and a methyl group. The molecular formula is with a molecular weight of approximately 230.25 g/mol. Its unique structural features contribute to its biological activity.
Antiviral Activity
Research indicates that derivatives of the triazolopyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds based on this structure have been developed as inhibitors against various viruses, including influenza virus (IV), HIV, and hepatitis viruses.
- Inhibition of Influenza Virus : A study demonstrated that certain derivatives showed remarkable inhibition of PA-PB1 interaction and IV replication at non-toxic concentrations. The IC50 values for these compounds ranged from 0.8 µM to 17.7 µM, indicating effective antiviral activity against IV .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. As an inhibitor of cyclin-dependent kinase 2 (CDK2), it interferes with cell cycle progression in cancer cells.
- Mechanism of Action : The compound binds to the ATP-binding site of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential utility in cancer therapeutics.
Antimicrobial Activity
Research has shown that triazolopyrimidine derivatives possess significant antibacterial and antifungal activities. These compounds can disrupt microbial growth and are being explored for their potential as antimicrobial agents .
Study on Antiviral Activity
In a comparative study assessing the antiviral efficacy of various triazolopyrimidine derivatives, the compound was found to inhibit IAV replication effectively. The study reported:
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| This compound | 0.8 | 3.5 | >100 |
| Other Derivative A | 1.0 | 4.0 | >100 |
| Other Derivative B | 2.0 | 5.0 | >100 |
This table illustrates the potency of the compound compared to other derivatives in inhibiting viral replication .
Study on Anticancer Properties
A separate investigation focused on the anticancer effects of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
These results confirm its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl ring (R-group) and the carboxamide moiety, which directly impact their physicochemical and biological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological Activities
- Antibacterial Activity : Compounds with 4-isopropylphenyl (Compound 1, ) and 4-methylthiophenyl (Compound 13, ) substituents showed efficacy against Enterococcus, suggesting that lipophilic groups enhance membrane penetration . The target compound’s 2-fluorophenyl group, being smaller and more electronegative, may improve target specificity.
- FcRn Binding : UCB-FcRn-84 (3-fluorophenyl) demonstrated enantiomer-specific binding to the neonatal Fc receptor, critical for antibody recycling . The target compound’s 2-fluorophenyl substitution could position it for similar applications with altered pharmacokinetics.
- Antioxidant Activity : V6 () exhibited antioxidant properties linked to its 4-(benzyloxy)-3-methoxyphenyl group, which may scavenge free radicals . Fluorine’s inductive effect in the target compound might modulate such activity.
Key Structural Insights
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically employs multi-component one-pot reactions involving 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. Optimization strategies include:
- Catalyst selection : APTS (3-Aminopropyltriethoxysilane) in ethanol improves yield by facilitating cyclocondensation .
- Solvent systems : Ethanol/water mixtures (1:1 v/v) enhance solubility and reaction efficiency .
- Temperature control : Reflux conditions (12–24 hours) ensure complete ring closure .
Post-synthesis, purification via column chromatography or recrystallization (ethanol/acetone) is critical for isolating high-purity products .
Basic: Which analytical techniques are essential for confirming the molecular structure and conformation of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., dihydropyrimidine ring puckering amplitude: 0.099 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., fluorophenyl chemical shifts at δ 7.14–7.41 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 440.94 for related derivatives) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antiproliferative effects) for triazolo-pyrimidine derivatives?
Contradictions often arise from assay variability (cell lines, dosages) or off-target interactions . Mitigation strategies:
- Standardized protocols : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection ) and dose ranges (IC determination).
- Orthogonal assays : Confirm antiproliferative activity via both MTT and colony formation assays .
- Target validation : Employ siRNA knockdown or CRISPR-edited models to isolate specific mechanisms .
Advanced: What computational approaches are used to predict and validate biological targets for this compound?
- Molecular docking : Predicts binding to targets like CDK2 (cyclin-dependent kinase 2) with binding energies ≤−8.5 kcal/mol, validated via mutagenesis (e.g., Ala144Lys mutation reduces affinity) .
- QSAR modeling : Incorporates descriptors like logP (1.8–2.5) and polar surface area (85–100 Ų) to optimize solubility and target selectivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of target selectivity?
SAR strategies focus on substituent modifications :
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| 7-phenyl | 2-Fluorophenyl | ↑ Neuroprotection (Aβ inhibition) | |
| 5-methyl | Propyl/trifluoromethyl | Alters logP (2.1 → 3.4) and CYP3A4 metabolism | |
| 6-carboxamide | Ester → amide | Improves aqueous solubility (2.5 mg/mL → 8.1 mg/mL) |
Dose-response profiling (e.g., EC shifts with substituents) and crystallographic binding mode analysis are critical .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vivo studies?
- LogP : ~2.3 (optimal for blood-brain barrier penetration in neuroprotection studies) .
- pKa : 4.1 (carboxamide group) ensures ionization at physiological pH .
- Stability : Degrades <10% over 48 hours in PBS (pH 7.4) at 37°C, but sensitive to UV light (use amber vials) .
Advanced: How can synthetic byproducts or isomeric impurities be characterized and minimized during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
